![molecular formula C22H25N7O2 B10985434 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985434.png)
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a pyridine ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dimethylamino propyl group and the subsequent coupling with the pyridine and oxadiazole moieties. Common reagents used in these reactions include dimethylamine, pyridine-4-carboxylic acid, and various coupling agents such as EDCI or DCC. The reaction conditions often involve refluxing in solvents like dichloromethane or acetonitrile, with purification steps including column chromatography and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxadiazole groups are susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis of the amide bond yields 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine (PubChem CID: 50850944) , while oxadiazole cleavage produces intermediates useful for further functionalization.
Alkylation and Acylation
The dimethylamino group and benzimidazole nitrogen participate in alkylation/acylation:
Alkylation at the benzimidazole nitrogen improves solubility, while acylation modifies pharmacokinetic properties.
Nucleophilic Substitution
The pyridinyl and oxadiazole rings undergo substitution reactions:
Halogenation introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while Grignard addition diversifies the oxadiazole scaffold.
Cyclization and Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Cyclization reactions enhance structural complexity, often correlating with improved target affinity.
Redox Reactions
The pyridinyl and benzimidazole groups participate in redox processes:
Reaction | Reagents | Outcome |
---|---|---|
Pyridine N-oxidation | mCPBA, CH2Cl2, 25°C | Pyridine N-oxide derivative |
Benzimidazole reduction | H2 (1 atm), Pd/C, EtOH | Dihydrobenzimidazole analog |
N-Oxidation modifies electronic properties, while reduction alters aromaticity and binding modes.
Comparative Reactivity of Structural Analogs
Key differences in reactivity between the compound and analogs:
Analog Structure | Reactivity Profile |
---|---|
Benzimidazole-indole hybrids | Higher susceptibility to electrophilic substitution at indole C-3 |
Benzimidazole-pyrimidine derivatives | Enhanced stability toward hydrolysis due to pyrimidine’s electron-deficient nature |
The dual benzimidazole-oxadiazole system in the target compound enables unique reactivity not observed in simpler analogs.
Synthetic Challenges and Optimization
Key challenges in handling reactions of this compound include:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H25N7O2
- Molecular Weight : 419.5 g/mol
- CAS Number : 1574363-15-7
The structure integrates a benzimidazole core and a pyridinyl oxadiazole moiety, which contribute to its biological activity. The unique combination of these structural elements enhances its potential as a therapeutic agent.
Antidepressant Activity
Research indicates that compounds similar to N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide may interact with serotonin transporters (SERT) and norepinephrine transporters (NET), which are critical targets for antidepressant drugs. Binding assays have shown that modifications to the benzimidazole structure can influence binding affinity and selectivity towards these transporters .
Anticancer Properties
The compound's structural characteristics suggest potential applications in oncology. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar frameworks have been investigated for their efficacy against non-small cell lung cancer and triple-negative breast cancer .
Neurological Disorders
Given its interaction profile with neurotransmitter systems, there is potential for this compound in treating neurological disorders. Its ability to cross the blood-brain barrier could allow it to modulate neurochemical pathways involved in conditions such as depression and anxiety .
Case Study 1: Antidepressant Efficacy
A study evaluated the binding affinity of several benzimidazole derivatives at SERT and NET using radioligand assays. Results indicated that certain analogs showed significant displacement of radioligands at concentrations as low as 10 µM, suggesting their potential as antidepressants .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that benzimidazole-based compounds exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of intrinsic pathways involving caspase enzymes .
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
This compound is unique due to its combination of benzimidazole, pyridine, and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide, a complex organic compound, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Benzimidazole moiety : Known for various biological activities.
- Pyridinyl oxadiazole : Associated with antimicrobial and anticancer properties.
Molecular Formula : C22H25N7O2
Molecular Weight : 419.5 g/mol
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 5.85 | Induction of apoptosis |
A549 (lung cancer) | 4.53 | Inhibition of cell proliferation |
The compound's mechanism involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 10 µg/mL |
Bacillus subtilis | 15 µg/mL |
These results suggest the compound could serve as a basis for developing new antimicrobial therapies .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The ability to modulate these pathways indicates potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
-
In vitro Evaluation :
A study conducted on multicellular spheroids demonstrated that the compound effectively inhibited tumor growth in a three-dimensional model, indicating its potential efficacy in more complex biological systems . -
Mechanistic Studies :
Molecular docking studies revealed that the compound interacts with specific targets within cancer cells, potentially disrupting critical signaling pathways involved in cell survival and proliferation . -
Toxicological Assessment :
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary animal studies .
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzimidazole core.
- Coupling with the pyridinyl oxadiazole moiety.
This complex synthetic pathway highlights the challenges and innovations in creating bioactive compounds with potential therapeutic applications.
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C22H25N7O2/c1-28(2)12-3-13-29-15-24-18-14-17(4-5-19(18)29)25-20(30)6-7-21-26-22(27-31-21)16-8-10-23-11-9-16/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,25,30) |
InChI Key |
INWRLXBBEWRQOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
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